P(t-Bu)3PdG4
Description
Significance of Palladium Catalysis in Organic Synthesis
Palladium's versatility as a catalyst has revolutionized the synthesis of complex organic molecules, impacting fields from pharmaceuticals and agrochemicals to materials science. numberanalytics.comcaltech.edu Its ability to facilitate a wide array of transformations under often mild conditions has fundamentally altered the approach to retrosynthetic analysis. caltech.edu Palladium catalysts are known for their high functional group tolerance, often providing excellent stereoselectivity and regioselectivity, which can eliminate the need for protective group chemistry. sigmaaldrich.com
The power of palladium catalysis lies in its ability to mediate a diverse range of bond-forming reactions, including:
C-C bond formation (e.g., Suzuki-Miyaura, Heck, Stille, Negishi, Sonogashira, and Hiyama couplings) sigmaaldrich.comwisdomlib.org
C-N bond formation (e.g., Buchwald-Hartwig amination) sigmaaldrich.comwisdomlib.org
C-O bond formation mdpi.com
C-S bond formation mdpi.com
C-F bond formation sigmaaldrich.com
These reactions are fundamental to the construction of the molecular frameworks found in numerous natural products and commercially important compounds. scispace.com The facile and reversible two-electron transitions between its common oxidation states, Pd(0) and Pd(II), are key to its catalytic prowess. caltech.edu
The Role of Ligand Design in Transition Metal Catalysis
The reactivity, selectivity, and stability of a transition metal catalyst are profoundly influenced by the ligands coordinated to the metal center. catalysis.blogchemijournal.com Ligand design is a critical aspect of catalysis, allowing for the fine-tuning of the catalyst's properties to achieve desired outcomes. numberanalytics.com By modifying the steric and electronic environment around the metal, ligands can:
Enhance catalytic activity: Electron-rich ligands, for example, can promote the crucial oxidative addition step in many catalytic cycles. researchgate.net
Control selectivity: The steric bulk of a ligand can dictate which substrates can access the metal center, thereby influencing the regioselectivity and stereoselectivity of a reaction. numberanalytics.com
Improve catalyst stability: Appropriately designed ligands can stabilize the metal center, preventing decomposition and leading to longer catalyst lifetimes. numberanalytics.com
In palladium catalysis, phosphine (B1218219) ligands have been instrumental in advancing the field. catalysis.blog The development of bulky and electron-rich phosphines has been particularly significant, enabling the use of less reactive but more abundant aryl chlorides as substrates. researchgate.net
Historical Development of Bulky, Electron-Rich Phosphine Ligands in Palladium Chemistry
The evolution of phosphine ligands for palladium-catalyzed cross-coupling has been driven by the need to overcome the limitations of early catalyst systems. Initially, reactions often required harsh conditions and were limited to more reactive aryl iodides and bromides. The introduction of bulky, electron-rich phosphine ligands marked a turning point, dramatically expanding the scope and utility of these transformations.
Tri-tert-butylphosphine (B79228), P(t-Bu)3, emerged as a privileged ligand in palladium catalysis due to its significant steric bulk and strong electron-donating properties. researchgate.netresearchgate.net Its introduction enabled the activation of previously unreactive C-Cl bonds at or above room temperature. scispace.com This was a major breakthrough, as aryl chlorides are often more readily available and less expensive than their bromide and iodide counterparts. mit.edu
The Pd/P(t-Bu)3 system proved effective in a wide range of cross-coupling reactions, including:
Suzuki-Miyaura coupling: The coupling of aryl chlorides with boronic acids was achieved with high efficiency. mit.edu
Buchwald-Hartwig amination: The first successful amination of aryl halides using P(t-Bu)3 as a ligand was reported in 1998. researchgate.net
Other cross-coupling reactions: The scope of P(t-Bu)3 was extended to Stille, Negishi, and Hiyama couplings. scispace.comresearchgate.net
The success of P(t-Bu)3 spurred the development of a host of other monodentate trialkylphosphines for cross-coupling reactions. researchgate.net
Overview of Buchwald Precatalyst Generations in Palladium-Catalyzed Reactions
To further improve the efficiency, stability, and ease of use of palladium catalysts, the Buchwald group developed a series of well-defined precatalysts. These air- and moisture-stable compounds allow for the accurate control of the ligand-to-palladium ratio and the efficient generation of the active LPd(0) species under mild conditions. sigmaaldrich.comsigmaaldrich-jp.com
The evolution of Buchwald precatalysts has progressed through several generations, each offering distinct advantages:
First Generation (G1): These precatalysts, based on a phenethylamine (B48288) scaffold, allowed for the easy generation of the active Pd(0) species through deprotonation. sigmaaldrich.comsigmaaldrich-jp.com
Second Generation (G2): The G2 precatalysts feature a biphenyl-based ligand, enabling the formation of the active catalyst at room temperature with weaker bases. sigmaaldrich.commatthey.com
Third Generation (G3): By replacing the chloride ligand with a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) (mesylate) group, the G3 precatalysts became more versatile and could accommodate extremely bulky ligands. sigmaaldrich.comnih.gov
Fourth Generation (G4): To address potential issues with the carbazole (B46965) byproduct generated from G3 precatalysts, the G4 series was developed by methylating the amino group of the aminobiphenyl scaffold, leading to improved solubility and sustained high catalytic activity. sigmaaldrich-jp.com
P(t-Bu)3PdG4 is a fourth-generation Buchwald precatalyst that combines the powerful P(t-Bu)3 ligand with the advanced G4 palladacycle. sigmaaldrich.comscientificlabs.co.uk This combination results in a highly effective, bench-stable, and soluble precatalyst for a wide range of cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com The G4 scaffold ensures the efficient generation of the active Pd(0) species while minimizing potential interference from byproducts. sigmaaldrich-jp.com
Table 1: Evolution of Buchwald Precatalysts
| Generation | Key Feature | Advantage |
|---|---|---|
| G1 | Phenethylamine scaffold | Easy generation of active catalyst |
| G2 | Biphenyl (B1667301) scaffold | Activation at room temperature with weak bases |
| G3 | Mesylate ligand | Accommodates very bulky ligands, increased versatility |
| G4 | Methylated aminobiphenyl scaffold | Higher solubility, avoids potentially inhibitory byproducts |
This compound is a powerful tool for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, Negishi, Sonogashira, Hiyama, and Buchwald-Hartwig couplings. sigmaaldrich.comsigmaaldrich.com Its development represents a significant milestone in the ongoing effort to create more robust, efficient, and user-friendly catalyst systems for modern organic synthesis.
Properties
IUPAC Name |
methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+);tritert-butylphosphanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFMRPSHDGPKAC-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3PPdS+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Aspects of P T Bu 3pdg4 Precatalysts
Precursor Chemistry and Ligand Synthesis
The assembly of the P(t-Bu)₃PdG4 precatalyst relies on the successful synthesis of its fundamental components: the sterically demanding and electron-rich tri-tert-butylphosphine (B79228) ligand and suitable palladium precursors.
Synthesis and Purification of Tri-tert-butylphosphine (P(t-Bu)₃)
Tri-tert-butylphosphine (P(t-Bu)₃) is a crystalline solid at room temperature, recognized for its strong electron-donating properties and large steric footprint, as defined by a Tolman cone angle of 182°. chemicalbook.com These characteristics are crucial for facilitating oxidative addition and reductive elimination steps in catalytic cycles. chemicalbook.com
Several synthetic routes to P(t-Bu)₃ have been reported. A common laboratory-scale method involves the reaction of a Grignard reagent, tert-butylmagnesium chloride, with phosphorus trichloride (B1173362) (PCl₃). chemicalbook.com An alternative approach utilizes tert-butyl lithium as the alkylating agent. google.com More recent methods have been developed to improve safety and scalability, such as a nickel-catalyzed reaction between calcium phosphide (B1233454) and tert-butyl bromide. google.com
Due to its pyrophoric nature and sensitivity to air, P(t-Bu)₃ requires careful handling under an inert atmosphere. researchgate.net Purification is typically achieved through vacuum distillation. researchgate.net To circumvent the challenges of handling the pure phosphine (B1218219), it is often prepared and used as its air-stable tetrafluoroborate (B81430) salt, [HP(t-Bu)₃]BF₄. chemicalbook.comnih.gov The free phosphine can then be generated in situ by deprotonation with a suitable base during the catalytic reaction. chemicalbook.com
Table 1: Synthetic Approaches for Tri-tert-butylphosphine (P(t-Bu)₃)
| Reactants | Key Features | Reference |
|---|---|---|
| tert-Butylmagnesium chloride + PCl₃ | Grignard-based synthesis. | chemicalbook.com |
| tert-Butyl lithium + PCl₃ | Utilizes organolithium reagent. | google.com |
| Calcium phosphide + t-BuBr | Nickel-catalyzed, suitable for larger scale. | google.com |
Preparation of Palladium Precursors for P(t-Bu)₃-Based Complexes
The synthesis of P(t-Bu)₃-ligated palladium complexes starts with a palladium(II) or palladium(0) source. Commonly used Pd(II) precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂). rsc.orgpsu.edu These stable Pd(II) salts must be reduced to the catalytically active Pd(0) state in situ, a process often facilitated by the phosphine ligand itself or other reagents in the reaction mixture. rsc.org
Alternatively, pre-formed Pd(0) complexes serve as direct precursors. Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) is a widely used Pd(0) source that generates the active catalyst via ligand exchange with P(t-Bu)₃. rsc.org Another well-defined and air-stable Pd(0) precursor is bis(tri-tert-butylphosphine)palladium(0), [Pd(P(t-Bu)₃)₂]. orgsyn.orgthieme-connect.de This complex can be prepared by reacting P(t-Bu)₃ with a suitable Pd(0) source, such as [Pd(η⁵-C₅H₅)(η³-C₃H₅)]. thieme-connect.de The use of such well-defined precatalysts can offer better control over the generation of the active catalytic species. psu.edu Dimeric Pd(I) complexes, like [Pd(μ-Br)(P(t-Bu)₃)]₂, represent another class of precursors, formed through a comproportionation reaction between Pd(II) and Pd(0) species. google.com
Synthesis of P(t-Bu)₃PdG4
P(t-Bu)₃PdG4, also known by its systematic name Methanesulfonato(tri-t-butylphosphino)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), is a member of the Buchwald family of palladacycle precatalysts. keyorganics.net Its synthesis involves the strategic formation of a specific palladacycle structure followed by the incorporation of the phosphine ligand.
Methodologies for the Formation of the "Fourth Generation" Palladacycle Structure
The evolution of Buchwald precatalysts from the first to the fourth generation (G4) has been driven by the need for more stable, soluble, and broadly applicable catalysts. sigmaaldrich.com The G4 precatalysts were designed to address a key limitation of the third-generation (G3) systems. sigmaaldrich.com The G3 precatalysts, upon activation, release a carbazole (B46965) byproduct that can sometimes inhibit catalysis or complicate product purification. sigmaaldrich.com
The defining feature of the G4 structure is the methylation of the secondary amine on the 2-aminobiphenyl (B1664054) backbone. sigmaaldrich.com This modification prevents the formation of the problematic carbazole byproduct and enhances the precatalyst's solubility in common organic solvents while maintaining high catalytic activity. sigmaaldrich.com The core palladacycle is typically formed via the cyclometallation of the N-methylated biphenylamine ligand with a palladium(II) salt like palladium acetate. psu.edu
Ligand Incorporation and Complexation Strategies
The synthesis of Buchwald precatalysts generally follows a modular, one-pot procedure. psu.edu The process begins with the cyclopalladation of the appropriate biphenylamine ligand (in this case, 2-(methylamino)biphenyl) with Pd(OAc)₂. This is followed by an ion exchange step, where the acetate ligand is replaced. For the P(t-Bu)₃PdG4 catalyst, a methanesulfonate (B1217627) (mesylate) anion is introduced, which differentiates it from earlier chloride-containing versions. keyorganics.net The final step is the addition of the tri-tert-butylphosphine ligand, which coordinates to the palladium center to yield the final, stable Pd(II) precatalyst. psu.edu This synthetic strategy allows for the convenient preparation of a range of precatalysts with various phosphine ligands. psu.edu
Characterization of P(t-Bu)₃PdG4 Precatalysts and Related Active Species
P(t-Bu)₃PdG4 is an air- and moisture-stable, crystalline solid that is soluble in many organic solvents. sigmaaldrich.comsigmaaldrich.com Its identity and purity are confirmed using standard analytical techniques.
Table 2: Properties and Identification of P(t-Bu)₃PdG4
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1621274-11-0 | keyorganics.netsigmaaldrich.com |
| Molecular Formula | C₂₆H₄₂NO₃PPdS | keyorganics.netsigmaaldrich.com |
| Molecular Weight | 586.08 g/mol | sigmaaldrich.com |
| Form | Powder or crystals | sigmaaldrich.com |
| Key Characterization | ¹H NMR, ³¹P NMR, X-ray Crystallography | ethz.ch |
The P(t-Bu)₃PdG4 complex is a precatalyst, meaning it is the stable precursor to the active catalytic species. psu.edu Under typical cross-coupling reaction conditions, which involve the presence of a base, the Pd(II) center is rapidly and quantitatively reduced to generate a highly reactive, monoligated Pd(0) species, [Pd(P(t-Bu)₃)]. psu.edusigmaaldrich.com The bulky and strongly electron-donating nature of the P(t-Bu)₃ ligand is critical for stabilizing this low-coordinate Pd(0) complex, which is believed to be the active catalyst that enters the catalytic cycle. chemicalbook.com The efficiency of G4 precatalysts stems from this clean and rapid generation of the active L-Pd(0) species, which minimizes side reactions and allows for high catalytic turnover at mild conditions. psu.edusigmaaldrich.com Depending on the solvent polarity, other active species, such as anionic palladium complexes, may also be involved in the catalytic process. ethz.ch
Spectroscopic Analysis of Precatalyst Structure
The structural elucidation of P(t-Bu)₃PdG4 relies on a combination of spectroscopic techniques that confirm the connectivity and bonding within the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Multinuclear NMR spectroscopy is essential for confirming the structure in solution.
¹H NMR spectroscopy verifies the presence of the different organic moieties, including the characteristic signals for the tert-butyl groups of the phosphine ligand and the protons on the 2-(methylamino)biphenyl backbone.
³¹P NMR spectroscopy is particularly diagnostic, typically showing a single resonance that confirms the coordination of the single P(t-Bu)₃ ligand to the palladium center. The chemical shift is indicative of a phosphine bound to a Pd(II) center.
¹³C NMR spectroscopy complements the proton data, providing signals for all unique carbon atoms in the complex, from the methyl group of the methanesulfonate to the distinct carbons of the biphenyl (B1667301) and phosphine ligands.
Infrared (IR) Spectroscopy : IR analysis helps to confirm the presence of specific functional groups. Key vibrational frequencies include those for the S=O and S-O stretches of the coordinated methanesulfonate (mesylate) anion and the N-H stretch of the secondary amine on the biphenyl scaffold.
Table 1: Representative Spectroscopic Data for P(t-Bu)₃PdG4
| Technique | Feature | Description |
|---|---|---|
| ³¹P NMR | Chemical Shift (δ) | A single peak characteristic for a P(t-Bu)₃ ligand coordinated to a Pd(II) center. |
| ¹H NMR | Tert-butyl Protons | A characteristic doublet due to coupling with the phosphorus atom. |
| Biphenyl Protons | A complex series of multiplets in the aromatic region. | |
| N-CH₃ Protons | A singlet or doublet corresponding to the methylamino group. | |
| S-CH₃ Protons | A singlet for the methanesulfonate methyl group. | |
| IR | S=O Stretch | Strong absorptions indicating the presence of the mesylate group. |
| MS | Molecular Ion Peak | Confirms the molecular weight and elemental composition of the complex. |
Structural Analysis of Palladium-Phosphine Complexes
X-ray crystallography provides definitive insight into the solid-state structure of P(t-Bu)₃PdG4 and its analogues, revealing the precise coordination environment of the palladium center which is critical for understanding its reactivity.
Research on related G4 and other Buchwald precatalysts shows they consistently feature a tetracoordinate palladium(II) center. nih.govmit.edu The geometry is typically a slightly distorted square planar arrangement. nih.gov In P(t-Bu)₃PdG4, the palladium atom is chelated by the 2-(methylamino)biphenyl ligand, which binds through a carbon atom of one phenyl ring and the nitrogen atom of the methylamino group. The other two coordination sites are occupied by the bulky tri-tert-butylphosphine ligand and an oxygen atom from the methanesulfonate anion.
The steric bulk of the P(t-Bu)₃ ligand is a defining structural feature. nih.gov This bulkiness promotes the formation of a monoligated active catalytic species, L₁Pd(0), upon activation, which is crucial for efficient catalytic turnover. acs.org The Pd-P bond length and the angles around the phosphorus atom quantify this steric hindrance. The structure shows how the biphenyl backbone and the phosphine ligand are positioned to facilitate the reductive elimination step that forms the desired product and regenerates the active catalyst.
Table 2: Typical Crystallographic Parameters for a G4-Type Palladacycle
| Parameter | Description | Significance |
|---|---|---|
| Coordination Geometry | Distorted Square Planar | Typical for Pd(II) complexes of this type. |
| Pd-P Bond Length | The distance between Palladium and Phosphorus atoms. | Reflects the strength of the ligand-metal bond. |
| Pd-N Bond Length | The distance between Palladium and Nitrogen atoms. | Confirms the chelation by the aminobiphenyl ligand. |
| Pd-C Bond Length | The distance between Palladium and the biphenyl Carbon. | Confirms the palladacycle C-metal bond. |
| Pd-O Bond Length | The distance between Palladium and the mesylate Oxygen. | Shows the coordination of the labile pseudohalide. |
Stability and Handling Considerations for Research Applications
Bench Stability and Storage Protocols for P(t-Bu)₃PdG4
A significant advantage of the fourth-generation Buchwald precatalysts is their enhanced stability compared to earlier catalysts or in situ generated systems. P(t-Bu)₃PdG4 is described as a bench-stable solid that is soluble in most common organic solvents. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com This stability applies to both air and moisture, allowing for easier handling and weighing in a laboratory setting for short durations. sigmaaldrich.com
Despite its relative stability, proper long-term storage is crucial to maintain its purity and catalytic activity. The recommended storage protocol is to keep the compound at refrigerated temperatures (approximately 4°C), protected from light, and under an inert atmosphere, such as nitrogen or argon. chemscene.com
Impact of Atmosphere and Temperature on Precatalyst Integrity
While P(t-Bu)₃PdG4 is considered thermally stable, its integrity can be compromised by prolonged exposure to atmospheric conditions and elevated temperatures. sigmaaldrich.com The Pd(II) center, while stabilized by the chelating ligand framework, can be susceptible to slow degradation in the presence of oxygen and moisture over time. This can lead to the formation of inactive palladium species, reducing the effective concentration of the active precatalyst in a reaction.
High temperatures can accelerate decomposition pathways, impacting the precatalyst's performance. The improved thermal stability of G4 precatalysts is partly due to the methylated amino group on the biphenyl backbone, which can help prevent certain degradation pathways observed in previous generations. chemicalbook.com Nevertheless, adherence to recommended storage conditions is essential to ensure the compound's long-term integrity and deliver reproducible results in catalytic applications.
Catalytic Applications of P T Bu 3pdg4 in Diverse Organic Transformations
General Principles of P(t-Bu)₃PdG4-Mediated Bond Formations
The remarkable catalytic activity of P(t-Bu)₃PdG4 stems from the unique properties of the tri(tert-butyl)phosphine (P(t-Bu)₃) ligand. This ligand is characterized by its significant steric bulk and strong electron-donating ability. nih.gov These features promote the formation of a coordinatively unsaturated, monoligated L₁Pd(0) intermediate, which is widely accepted as the key active species in many cross-coupling catalytic cycles. nih.govacs.org The G4 precatalyst efficiently generates this active species under mild conditions, often simply by the action of a base. sigmaaldrich.com
A critical step in palladium-catalyzed cross-coupling reactions is the oxidative addition of an organic halide or pseudohalide (Ar-X) to the Pd(0) center. ucc.ie The P(t-Bu)₃ ligand plays a pivotal role in this process. Its electron-rich nature increases the electron density on the palladium atom, thereby accelerating the oxidative addition step, which is often rate-limiting, especially for less reactive substrates like aryl chlorides. uwindsor.ca The strong carbon-chlorine bond has historically made aryl chlorides challenging substrates compared to their bromide and iodide counterparts. nih.gov
Computational studies suggest that for the activation of aryl chlorides with a Pd/P(t-Bu)₃ system, the reaction proceeds through a three-centered, concerted mechanism involving the monoligated Pd(P(t-Bu)₃) species. chemrxiv.org This pathway is favored over other potential mechanisms, highlighting the importance of the ligand's properties in enabling the cleavage of strong C-X bonds under relatively mild conditions. The catalyst system is also effective for activating other pseudohalides, such as triflates, although the mechanism may differ. acs.org
The P(t-Bu)₃PdG4 catalyst and related Pd/P(t-Bu)₃ systems are renowned for their ability to mediate cross-coupling reactions that are difficult to achieve with traditional palladium catalysts. nih.gov This includes reactions involving sterically hindered substrates, electron-deactivated partners, and thermally unstable compounds. nih.govfigshare.com The high activity of the catalyst, stemming from the rapid generation of the L₁Pd(0) species, allows these reactions to proceed under milder conditions, often at room temperature, and with shorter reaction times. sigmaaldrich.comacs.org
This capability is particularly evident in Suzuki-Miyaura, Buchwald-Hartwig amination, Stille, and Negishi couplings. nih.govnih.gov For instance, the use of P(t-Bu)₃ has enabled Suzuki-Miyaura couplings of unactivated aryl chlorides and the coupling of sterically demanding partners that were previously unreactive. nih.govuwindsor.canih.gov The catalyst's effectiveness in these challenging transformations has broadened the scope of palladium catalysis in fields ranging from natural product synthesis to materials science. nih.gov
Activation of Aryl and Alkyl Halides/Pseudohalides
Carbon-Carbon Bond Formation Reactions
Among the most powerful applications of P(t-Bu)₃PdG4 are reactions that construct carbon-carbon bonds, which are fundamental to the assembly of complex organic molecules. The Suzuki-Miyaura reaction, in particular, has benefited immensely from the development of this catalyst system.
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is a cornerstone of modern synthetic chemistry due to its mild conditions and functional group tolerance. organic-chemistry.org The use of P(t-Bu)₃-ligated palladium catalysts has significantly expanded the reaction's scope. organic-chemistry.org
Historically, the coupling of aryl chlorides in Suzuki-Miyaura reactions was a significant challenge. The development of catalysts based on bulky, electron-rich phosphines like P(t-Bu)₃ was a major breakthrough. uwindsor.ca Systems like Pd₂(dba)₃/P(t-Bu)₃, for which P(t-Bu)₃PdG4 is an advanced precatalyst, are highly effective for coupling a wide range of aryl chlorides with arylboronic acids, often at room temperature. nih.govorganic-chemistry.org This includes electron-rich, electron-poor, and sterically hindered aryl chlorides. nih.gov
Research has demonstrated the broad applicability of this catalyst system. For example, using a combination of Pd₂(dba)₃, the air-stable phosphonium (B103445) salt [HP(t-Bu)₃]BF₄, and KF as a base, a variety of activated aryl chlorides can be coupled with an array of arylboronic acids in good yields under mild conditions. nih.gov The protocol tolerates numerous functional groups and various heterocyclic substrates. nih.gov
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides Catalyzed by a Pd/P(t-Bu)₃ System
Data adapted from studies on Pd/P(t-Bu)₃ catalyst systems. uwindsor.canih.govnih.gov
The synthesis of biaryl compounds is a primary application of the Suzuki-Miyaura reaction. While the P(t-Bu)₃PdG4 catalyst platform provides access to a vast array of biaryl structures, certain limitations exist, particularly concerning steric hindrance.
The catalyst is generally effective for coupling ortho-substituted aryl halides and boronic acids, which can be challenging for other systems. nih.gov However, the synthesis of highly crowded biaryls, such as those with multiple ortho-substituents on both coupling partners (tetra-ortho-substituted biaryls), remains a significant challenge. For example, the synthesis of sterically hindered biaryl ketones via acyl-Suzuki coupling can be limited; while tri-ortho-substituted products can be formed, the yields may be lower, and bis-ortho-ortho'-substituted ketones are particularly difficult to synthesize using this method. nsf.gov
Furthermore, the electronic properties of the substrates can impose limitations. In some coupling reactions, electron-deficient aryl partners show significantly higher reactivity than electron-rich or electron-neutral ones. bohrium.com The success of synthesizing a specific biaryl is therefore a complex interplay of steric and electronic factors of both the halide/pseudohalide and the organoboron reagent. While P(t-Bu)₃-based catalysts have pushed the boundaries of what is possible, extreme steric congestion around the forming C-C bond can hinder the crucial reductive elimination step, leading to low yields or reaction failure.
Coupling of Aryl Chlorides and other Challenging Substrates
Heck Reactions
The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. beilstein-journals.orgnih.gov The use of catalysts based on the P(t-Bu)3 ligand has significantly expanded the scope and utility of this transformation, particularly with less reactive aryl chlorides. diva-portal.orgorgsyn.org
A significant advancement in Heck chemistry has been the development of catalytic systems capable of activating notoriously unreactive aryl chlorides under mild conditions. The combination of a palladium source with P(t-Bu)3 and a suitable base, such as N,N-dicyclohexylmethylamine (Cy2NMe), has proven to be an exceptionally versatile and mild catalyst system. organic-chemistry.orgliverpool.ac.uk This system facilitates the coupling of a variety of activated aryl chlorides with both mono- and disubstituted olefins at ambient temperatures. diva-portal.orgliverpool.ac.uk For instance, electron-deficient aryl chlorides react efficiently, a task that was previously challenging. organic-chemistry.org While activated chlorides undergo reaction at room temperature, electron-neutral and electron-rich aryl chlorides can also be coupled effectively, albeit typically requiring elevated temperatures. diva-portal.orgliverpool.ac.uk
The following table summarizes representative examples of room-temperature Heck couplings of activated aryl chlorides catalyzed by a Pd/P(t-Bu)3 system. organic-chemistry.org
| Aryl Chloride | Olefin | Product | Yield (%) |
| 4-Chlorobenzonitrile | Styrene | 4-Cyano-stilbene | 98 |
| 4'-Chloroacetophenone | Styrene | 4-Acetyl-stilbene | 96 |
| Methyl 4-chlorobenzoate | n-Butyl acrylate | Methyl 4-(2-(butoxycarbonyl)vinyl)benzoate | 98 |
| 2-Chloronitrobenzene | Styrene | 2-Nitro-stilbene | 91 |
Table based on data from reference organic-chemistry.org. Conditions typically involve a Pd/P(t-Bu)3 catalyst and Cy2NMe base.
A key advantage of the Heck reaction is the high degree of stereoselectivity often observed. organic-chemistry.org Catalyst systems incorporating the P(t-Bu)3 ligand excel in controlling the stereochemical outcome of olefin arylation. In the coupling of aryl chlorides and bromides, high E/Z stereoselectivity is a common feature. liverpool.ac.uk For room-temperature couplings of activated aryl chlorides, E:Z selectivities greater than 20:1 are typically achieved. diva-portal.org Similarly, in the reaction between various aryl chlorides and alkenes, a different phosphine (B1218219) palladium complex also showed excellent stereoselectivity with E/Z ratios exceeding 25:1, highlighting a general trend for such catalysts. ucl.ac.uk
The reaction of internal olefins, which are generally less reactive, also benefits from the Pd/P(t-Bu)3 catalyst system. uwindsor.ca For example, the arylation of (E)-internal acrylates proceeds with high E-selectivity, preserving the geometry of the final product. uwindsor.ca The stereoselective synthesis of trisubstituted olefins, which are important structural motifs in biologically active molecules, can be effectively accomplished, as demonstrated by the coupling of chlorobenzene (B131634) and butyl methacrylate. organic-chemistry.org Furthermore, the P(t-Bu)3-mediated methodology has enabled the first successful use of aryl chlorides in asymmetric Heck reactions, yielding products with excellent enantioselectivity (90–96% ee). orgsyn.org
Room-Temperature Heck Couplings of Aryl Chlorides
Stille Cross-Coupling Reactions
The Stille reaction, which couples an organotin compound with an organic halide or triflate, is a powerful method for C-C bond formation due to its tolerance of a wide array of functional groups. harvard.edu The P(t-Bu)3PdG4 catalyst and related Pd/P(t-Bu)3 systems have proven highly effective for this transformation, particularly in activating aryl chlorides. sigmaaldrich.comsigmaaldrich.comdiva-portal.orgorganic-chemistry.org
Using a catalyst system of Pd2(dba)3 and P(t-Bu)3 with a fluoride (B91410) source like cesium fluoride (CsF), a range of aryl chlorides, including electron-rich, electron-poor, and sterically hindered variants, can be coupled with various organostannanes in high yields. diva-portal.orgorganic-chemistry.org A notable feature of the Pd/P(t-Bu)3 catalyst is its ability to facilitate Stille reactions of unactivated aryl bromides at room temperature, a significant improvement over previous methods that required heat. diva-portal.org
The table below illustrates the scope of the Stille reaction of aryl chlorides catalyzed by a Pd/P(t-Bu)3 system. diva-portal.org
| Aryl Chloride | Organostannane | Product | Yield (%) |
| 4-Chloroanisole | (Vinyl)tributyltin | 4-Methoxystyrene | 95 |
| 2-Chlorotoluene | (Tributylstannyl)benzene | 2-Methylbiphenyl | 91 |
| 1-Chloronaphthalene | (Tributylstannyl)thiophene | 1-(2-Thienyl)naphthalene | 94 |
| 4-Chlorobenzonitrile | (E)-Tributyl(2-phenylethenyl)stannane | 4-((E)-2-Phenylvinyl)benzonitrile | 98 |
Table based on data from reference diva-portal.org. Conditions typically involve a Pd/P(t-Bu)3 catalyst and CsF in dioxane at 100-120 °C.
Negishi Cross-Coupling Reactions
The Negishi coupling utilizes organozinc reagents to cross-couple with organic halides, offering a versatile method for constructing carbon-carbon bonds. illinois.eduwordpress.com The reaction is known for its high functional group tolerance and the ability to use sp, sp2, and sp3-hybridized organozinc partners. nih.gov The development of palladium catalysts with bulky, electron-donating phosphine ligands like P(t-Bu)3 has been instrumental in extending the Negishi reaction to include less reactive aryl and vinyl chlorides. diva-portal.orgillinois.edu
The commercially available complex Pd(P(t-Bu)3)2 was reported as the first general catalyst for the Negishi cross-coupling of both aryl and vinyl chlorides. illinois.edu This breakthrough provided a broadly applicable method for coupling these challenging and inexpensive electrophiles. The this compound precatalyst is also well-suited for facilitating these transformations. sigmaaldrich.comsigmaaldrich.com Additionally, Pd(Pt-Bu)3 has been employed as a catalyst in the trans-selective alkenylation step during the synthesis of enynes via consecutive Negishi couplings. organic-chemistry.org
Hiyama Cross-Coupling Reactions
The Hiyama cross-coupling reaction involves the palladium-catalyzed coupling of organosilanes with organic halides. nih.gov A key step in the catalytic cycle is the activation of the relatively inert C-Si bond, often accomplished with a fluoride source or a base. nih.gov The use of more reactive organosilanolates, in what is known as the Hiyama-Denmark coupling, can circumvent the need for an external fluoride activator. sigmaaldrich.com
Catalyst systems incorporating the P(t-Bu)3 ligand have shown excellent activity in Hiyama couplings. sigmaaldrich.com For the challenging coupling of aryl chlorides with aryl silanolates, the use of P(t-Bu)3 as the ancillary ligand provided the best results compared to other phosphines. sigmaaldrich.com This Pd–P(t-Bu)3 system effectively couples a variety of aryl chlorides, including deactivated and heterocyclic substrates, with different aryl silanolates, achieving high yields. sigmaaldrich.com For example, Denmark and coworkers demonstrated that Pd(P(t-Bu)3)2 could effectively couple heteroaryl iodides and bromides with various aryl and alkenyl silanolates. sigmaaldrich.com The this compound precatalyst is indicated as suitable for Hiyama couplings. sigmaaldrich.comsigmaaldrich.comlibretexts.org
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a fundamental method for the synthesis of arylalkynes and conjugated enynes through the cross-coupling of terminal alkynes with aryl or vinyl halides. nih.gov While the classic reaction employs a dual palladium and copper(I) co-catalyst system, modern variations have been developed that are copper-free. nih.govarkat-usa.org
Catalysts based on the P(t-Bu)3 ligand are effective in both traditional and copper-free Sonogashira couplings. sigmaaldrich.comsigmaaldrich.comarkat-usa.org In a copper-co-catalyzed system, P(t-Bu)3 has been used as the phosphine ligand in room-temperature couplings. More significantly, P(t-Bu)3 has been crucial in the development of copper-free conditions. Research has shown that a combination of a palladium source like Pd2(dba)3 with P(t-Bu)3 can catalyze the coupling of terminal alkynes. nih.gov A monoligated L1Pd0 active catalyst, hypothesized to form from precursors like allyl palladium chloride and P(t-Bu)3, has been shown to facilitate room-temperature, copper-free Sonogashira couplings of challenging aryl bromides. arkat-usa.org
Decarboxylative Cross-Coupling Reactions
Decarboxylative cross-coupling reactions represent a significant advancement in organic synthesis, enabling the formation of new carbon-carbon bonds by reacting a carboxylic acid with an organic halide, which results in the loss of carbon dioxide. wikipedia.org This method is advantageous due to the use of relatively inexpensive and less moisture-sensitive carboxylic acids. wikipedia.org
The catalyst system involving bis(tri-tert-butylphosphine)palladium(0), a related complex, has proven effective in these transformations. Research has demonstrated its utility in the highly selective decarboxylative cross-coupling of heteroaromatic carboxylic acids with various aryl halides. thieme-connect.de This provides a valuable alternative to other cross-coupling methods, particularly when the required organometallic reagents are not commercially available or are difficult to synthesize. wikipedia.orgthieme-connect.de
| Feature | Description | Reference |
|---|---|---|
| Reactants | Carboxylic acid and an organic halide (aryl or alkyl) | wikipedia.org |
| Products | New carbon-carbon bond formation with concomitant loss of CO2 | wikipedia.org |
| Catalyst System | Often involves a metal catalyst (e.g., palladium), a base, and an oxidant | wikipedia.org |
| Advantages | Use of inexpensive carboxylic acids, less air/moisture sensitive, broad functional group tolerance | wikipedia.org |
α-Arylation of Carbonyl Compounds and Related Substrates (e.g., esters, oxindoles)
The formation of a carbon-carbon bond between an aromatic ring and the α-carbon of a carbonyl group is a pivotal transformation in organic synthesis. organic-chemistry.org Palladium-catalyzed α-arylation has emerged as a powerful tool for this purpose. The use of sterically hindered and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3), is crucial for the success of these reactions, as they accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.orgnih.gov
Research by Hartwig and colleagues has shown that palladium catalysts bearing P(t-Bu)3 can effectively catalyze the α-arylation of esters and ketones. organic-chemistry.org For instance, the coupling of aryl halides with ester enolates proceeds in high yields at room temperature, demonstrating high tolerance for various functional groups. organic-chemistry.org Improved protocols have been developed for the selective monoarylation of substrates like tert-butyl acetate (B1210297) and for the efficient arylation of more sterically hindered α,α-disubstituted esters, often employing a strong base like LiNCy2 in conjunction with the P(t-Bu)3 ligand. organic-chemistry.org Specifically, the α-arylation of chloroarenes with the sodium enolates of tert-butyl propionate (B1217596) and methyl isobutyrate occurs in high yields with P(t-Bu)3 as the ligand. organic-chemistry.org
Furthermore, this methodology has been extended to the synthesis of oxindoles. The Hartwig group demonstrated that while less hindered alkylphosphines can lead to faster reaction rates, the use of ligands like PCy3 can afford excellent yields in the formation of α,α'-disubstituted oxindoles. organic-chemistry.org A palladium-catalyzed α-arylation of piperidinone enolates has also been reported as a general method. organic-chemistry.org
| Substrate Type | Key Findings | Reference |
|---|---|---|
| Esters (e.g., tert-butyl acetate) | High yields at room temperature with aryl halides, tolerant of functional groups. Selective monoarylation achieved with LiNCy2 as base. | organic-chemistry.org |
| Ketones | Faster rates and good yields achieved with alkylphosphine ligands like P(t-Bu)3. | organic-chemistry.org |
| Oxindoles | High yields for α,α'-disubstituted oxindoles with related phosphine ligands. | organic-chemistry.org |
| Piperidinones | A general method for α-arylation of piperidinone enolates has been established. | organic-chemistry.org |
Carbon-Heteroatom Bond Formation Reactions
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. mychemblog.comwikipedia.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or pseudohalide. wikipedia.orglibretexts.org The significance of this reaction lies in its broad substrate scope and functional group tolerance, which surpasses traditional methods for C-N bond formation. wikipedia.org
This compound and related palladium complexes with the P(t-Bu)3 ligand are highly effective catalysts for this transformation. sigmaaldrich.comsigmaaldrich.com The bulky and electron-rich nature of the P(t-Bu)3 ligand is critical, as it promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov This leads to higher reaction rates and yields. nih.gov The development of various generations of Buchwald precatalysts has continuously expanded the scope and utility of the amination reaction, allowing for the coupling of a wide array of amines, including primary and secondary amines, with diverse aryl partners under increasingly mild conditions. wikipedia.orguwindsor.ca The reaction mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the desired aryl amine and regenerate the Pd(0) catalyst. mychemblog.comlibretexts.org
| Aspect | Description | Reference |
|---|---|---|
| Reaction Type | Palladium-catalyzed cross-coupling of an amine and an aryl halide/pseudohalide. | wikipedia.orglibretexts.org |
| Bond Formed | Carbon-Nitrogen (C-N) | mychemblog.comwikipedia.org |
| Role of P(t-Bu)3 Ligand | Bulky and electron-rich, facilitating oxidative addition and reductive elimination. | nih.gov |
| Catalyst | This compound is a highly effective fourth-generation precatalyst. | sigmaaldrich.comsigmaaldrich.com |
| Significance | Wide substrate scope, high functional group tolerance, crucial for synthesis of pharmaceuticals and natural products. | wikipedia.org |
Other C-Heteroatom Formations (e.g., C-O, C-F, C-CF3, C-S)
The versatility of Buchwald-type precatalysts, including the G4 series, extends beyond C-N bond formation to the construction of various other carbon-heteroatom bonds. sigmaaldrich.com These advanced palladium complexes have been successfully employed in reactions that form C-O, C-F, C-CF3, and C-S bonds. sigmaaldrich.com The underlying principles of these reactions are similar to the Buchwald-Hartwig amination, relying on the catalytic cycle of oxidative addition and reductive elimination facilitated by the palladium center and the phosphine ligand.
The development of these methodologies has provided synthetic chemists with powerful tools to access a wide range of functionalized molecules that were previously difficult to synthesize. While specific examples detailing the use of this compound for each of these bond formations require a deeper dive into specialized literature, the general applicability of the Buchwald G4 precatalyst platform to these transformations is well-established. sigmaaldrich.com
Other Catalytic Reactions
C-H Functionalization
Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy in organic synthesis, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. univ-rennes.fr Palladium catalysis has been at the forefront of this field.
While detailed studies specifically highlighting this compound in C-H functionalization are emerging, related palladium systems with P(t-Bu)3 ligands have been utilized in such transformations. thieme-connect.de For example, a Pd(II)/transient mediator strategy has been developed for the meta-C-H functionalization of benzylamines, enabling arylation, amination, and chlorination. nih.gov The choice of ligand is critical in these reactions to control reactivity and selectivity. Given the demonstrated high reactivity of P(t-Bu)3-ligated palladium complexes, their application in various C-H functionalization reactions is an active and promising area of research. thieme-connect.de
Carbonylations and Aminocarbonylations
The insertion of a carbonyl group into organic molecules via carbonylation and aminocarbonylation reactions is a powerful strategy for the synthesis of valuable compounds such as esters, amides, and α-ketoamides. Palladium catalysts, particularly those featuring bulky, electron-rich phosphine ligands, are highly effective in mediating these transformations. The P(t-Bu)₃PdG4 precatalyst, which combines the advantageous properties of the tri-tert-butylphosphine (P(t-Bu)₃) ligand and the robust fourth-generation (G4) palladacycle scaffold, is well-suited for such applications.
The P(t-Bu)₃ ligand is crucial for facilitating the carbonylation of challenging substrates, including aryl chlorides. researchgate.net Its steric bulk and strong electron-donating ability promote the reductive elimination step, which is often rate-limiting, and stabilize the active monoligated Pd(0) species. nih.gov While specific studies focusing exclusively on the P(t-Bu)₃PdG4 variant in carbonylations are emerging, the performance of closely related Pd/P(t-Bu)₃ systems provides significant insight into its expected reactivity. For instance, the Pd(P(t-Bu)₃)₂ catalyst has been successfully employed in the carbonylation of aryl iodides and bromides to generate highly electrophilic aroyl-dimethylaminopyridinium (DMAP) salts, which are versatile intermediates for the synthesis of various carboxylic acid derivatives. nih.gov This transformation proceeds efficiently under atmospheric or slightly elevated pressures of carbon monoxide. nih.gov
In the context of aminocarbonylation, palladium catalysts enable the three-component coupling of an aryl halide, carbon monoxide, and an amine to form amides. Research has shown that Pd-P(t-Bu)₃ systems are valuable for ¹¹C-carbonylation, a critical technique for synthesizing radiolabeled tracers for positron emission tomography (PET). nih.gov In these applications, the Pd-P(t-Bu)₃ catalyst not only provides high carbonylation yields but also prevents arene scrambling, a common side reaction with phosphine ligands bearing phenyl groups. nih.gov
Furthermore, the G4 palladacycle platform itself has proven effective for aminocarbonylations under mild conditions. A study utilizing a XantPhos-ligated G4 precatalyst demonstrated the successful aminocarbonylation of (hetero)aryl bromides at low temperatures (45–80 °C) and low catalyst loadings, providing access to challenging amide products in good to excellent yields. acs.org This highlights the inherent activity and stability of the G4 scaffold in generating the active catalyst for this transformation. Given the established effectiveness of both the P(t-Bu)₃ ligand and the G4 precatalyst framework in carbonylative couplings, P(t-Bu)₃PdG4 is positioned as a highly promising catalyst for these reactions.
The following table summarizes representative results for the carbonylation of aryl halides using a P(t-Bu)₃-ligated palladium catalyst, illustrating the conditions and yields achievable.
| Aryl Halide (Ar-X) | Catalyst System | CO Pressure (atm) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iodobenzene | Pd(P(t-Bu)₃)₂ (5 mol%) | 1 | 45 | 94 | nih.gov |
| 4-Iodotoluene | Pd(P(t-Bu)₃)₂ (5 mol%) | 1 | 45 | 96 | nih.gov |
| 4-Bromoanisole | Pd(P(t-Bu)₃)₂ (5 mol%) | 4 | 100 | 91 | nih.gov |
| 4-Chlorotoluene | (DCPP)Pd(C₂H₄) (2.5 mol%) | ~0.6 | 110 | 91 | nih.gov |
| 3-Chloropyridine | (DCPP)Pd(C₂H₄) (2.5 mol%) | ~0.6 | 110 | 77 | nih.gov |
Comparative Catalytic Performance of this compound with Other Palladium Systems
The catalytic performance of P(t-Bu)₃PdG4 is a direct result of the synergy between its sterically demanding, electron-rich P(t-Bu)₃ ligand and the advanced design of the fourth-generation Buchwald precatalyst scaffold. sigmaaldrich-jp.comsigmaaldrich.com This combination offers distinct advantages over other palladium systems, including earlier generation precatalysts and catalysts generated in situ from simple palladium salts.
The P(t-Bu)₃ ligand is considered "privileged" in cross-coupling chemistry due to its unique electronic and steric properties. nih.gov Its large cone angle and high basicity facilitate the oxidative addition of challenging substrates like aryl chlorides and promote the crucial reductive elimination step, often leading to faster reaction rates and higher yields compared to catalysts with less bulky and electron-rich ligands such as triphenylphosphine (B44618) (PPh₃). nih.gov
When compared to other Buchwald precatalysts, the generation of the catalyst plays a significant role. The evolution from G1 to G4 brought systematic improvements. sigmaaldrich-jp.comsigmaaldrich.com
G2 vs. G4: Second-generation (G2) precatalysts, which also utilize the P(t-Bu)₃ ligand (P(t-Bu)₃PdG2), represented a significant improvement over G1 by incorporating a biphenyl (B1667301) backbone that allows for activation with weaker bases at room temperature. sigmaaldrich-jp.commatthey.com
G3 vs. G4: Third-generation (G3) precatalysts introduced a methanesulfonate (B1217627) (OMs) anion, enhancing solubility and solution stability. sigmaaldrich.com However, the activation of G3 precatalysts releases carbazole (B46965), which can sometimes inhibit catalysis or complicate product purification. nih.govsigmaaldrich-jp.com The P(t-Bu)₃PdG4 catalyst was specifically designed to overcome this issue by methylating the amine on the biphenyl scaffold. nih.govsigmaaldrich-jp.comsigmaaldrich.com This modification results in the formation of the more benign N-methylcarbazole byproduct upon activation, while maintaining the high catalytic activity and improving solubility. nih.govsigmaaldrich.comsigmaaldrich.com
P(t-Bu)₃PdG4 also demonstrates superior performance compared to traditional in situ catalyst systems formed from precursors like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂). While these sources are common, they can lead to irreproducible results due to the variable formation of the active LPd(0) species, the presence of inhibiting spectator ligands (dba), and the potential for uncontrolled catalyst degradation. enamine.net Buchwald precatalysts like P(t-Bu)₃PdG4 provide a well-defined, air- and moisture-stable source of the catalyst with a precise 1:1 ligand-to-palladium ratio, ensuring the rapid and quantitative generation of the active monoligated Pd(0) catalyst under mild conditions. sigmaaldrich.commatthey.com This leads to more reliable performance, lower catalyst loadings, and shorter reaction times. sigmaaldrich-jp.com
The table below provides a qualitative comparison of P(t-Bu)₃PdG4 with other common palladium catalyst systems based on key performance metrics.
| Catalyst System | Key Advantages | Key Disadvantages | Typical Application Scope |
|---|---|---|---|
| P(t-Bu)₃PdG4 | High activity & stability; excellent for aryl chlorides; reproducible; benign byproduct. nih.govsigmaaldrich-jp.comsigmaaldrich.com | Higher initial cost than simple salts. | Challenging cross-couplings (e.g., Suzuki, Buchwald-Hartwig, Carbonylation). nih.govsigmaaldrich.com |
| P(t-Bu)₃PdG2/G3 | High activity; good for challenging substrates. sigmaaldrich.commatthey.com | G3 can release inhibitory carbazole; potentially lower solubility than G4. nih.govsigmaaldrich-jp.com | Wide range of cross-coupling reactions. sigmaaldrich.commatthey.com |
| Pd₂(dba)₃ / P(t-Bu)₃ | Highly active ligand; lower cost Pd source. | Air-sensitive ligand; potential for irreproducibility; dba can inhibit. enamine.net | General cross-coupling, but requires careful handling and optimization. |
| Pd(OAc)₂ / PPh₃ | Inexpensive and readily available components. | Lower activity for challenging substrates (e.g., aryl chlorides); requires in situ reduction. nih.gov | Less demanding Suzuki, Heck, and carbonylation reactions. mdpi.com |
| Pd(PPh₃)₄ | Single-component, well-defined Pd(0) source. | Air/moisture sensitive; lower reactivity than P(t-Bu)₃ systems for difficult substrates. | Classic Stille and Suzuki couplings with reactive substrates. |
Mechanistic Insights into P T Bu 3pdg4 Catalysis
Precatalyst Activation and Formation of the Active Catalytic Species
The activation of the P(t-Bu)3PdG4 precatalyst is a critical step that leads to the formation of the catalytically active species. This process is designed to be efficient and occur under mild conditions. sigmaaldrich-jp.com
The "G4" designation refers to the fourth-generation Buchwald palladacycle, which features a methylated amino group on the biphenyl (B1667301) backbone. sigmaaldrich.com This modification was introduced to address potential issues observed with earlier generations, such as the formation of carbazole (B46965) byproducts that could inhibit the catalyst or complicate product purification. sigmaaldrich-jp.comsigmaaldrich.com The G4 palladacycle provides a stable, air- and moisture-resistant precatalyst that is soluble in common organic solvents. sigmaaldrich-jp.comsigmaaldrich.com
The activation of G4 precatalysts is initiated by a base, which facilitates the reductive elimination of a substituted carbazole and methanesulfonate (B1217627) salt, ultimately generating the active LPd(0) species. sigmaaldrich-jp.comsigmaaldrich.com This process is designed to be rapid, ensuring a high concentration of the active catalyst at the start of the reaction, which is particularly beneficial when working with unstable substrates. sigmaaldrich.com
Extensive mechanistic studies, including kinetic, computational, and experimental work, have established that a monoligated palladium(0) species, L1Pd(0), is the most active catalyst in cross-coupling reactions. nih.govacs.org The bulky tri-tert-butylphosphine (B79228) (P(t-Bu)3) ligand, with its large cone angle, plays a pivotal role in the formation of this coordinatively unsaturated and highly reactive 12-electron species. nih.gov While bulkier ligands can form L2Pd(0) complexes, these readily dissociate one ligand to generate the active L1Pd(0) catalyst. nih.govacs.org The this compound precatalyst is specifically designed to efficiently generate this crucial L1Pd(0) intermediate. sigmaaldrich-jp.com
Bases are essential for the activation of the this compound precatalyst. sigmaaldrich-jp.comwuxiapptec.com Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation step that initiates the reductive elimination to form the active Pd(0) species. sigmaaldrich-jp.comwuxiapptec.com Weaker bases, such as phosphates or carbonates, can also be effective, particularly with second-generation and later precatalysts, allowing for activation at room temperature. sigmaaldrich-jp.com
Generation of Monophosphine Palladium(0) Species as the Active Catalyst
Elementary Steps of the Catalytic Cycle
Once the active L1Pd(0) catalyst is formed, it enters the catalytic cycle, which primarily consists of oxidative addition, transmetalation, and reductive elimination.
The first step in the catalytic cycle is the oxidative addition of an electrophile, such as an aryl halide, to the L1Pd(0) species. nih.gov This step is often the rate-limiting step, especially for less reactive substrates like aryl chlorides. uwindsor.ca The use of the bulky and electron-rich P(t-Bu)3 ligand is crucial for facilitating the oxidative addition of challenging substrates, including unactivated aryl chlorides. nih.govnih.govwiley-vch.de
Kinetic studies have shown that for bulky ligands like P(t-Bu)3, the oxidative addition proceeds through a dissociative mechanism from an L2Pd(0) species or directly from the L1Pd(0) species, forming a monoligated, T-shaped L1Pd(Ar)X intermediate. nih.govacs.orguwindsor.ca Computational studies have further supported that oxidative addition to a 12-electron L1Pd(0) species has a lower energy barrier compared to a 14-electron L2Pd(0) species. nih.gov
Table 1: General Reactivity Order of Aryl Halides in Oxidative Addition
| Aryl Halide | General Reactivity |
|---|---|
| Ar-I | Highest |
| Ar-Br | High |
| Ar-Cl | Moderate |
| Ar-OTf | Lower |
This table is a general representation and can be influenced by specific reaction conditions and substrate electronics. wuxiapptec.com
Transmetalation is the step where an organic group is transferred from an organometallic reagent (e.g., organoboron, organotin, or organozinc compounds) to the palladium center of the oxidative addition complex. uva.eslibretexts.org This step is essentially a ligand substitution on a Pd(II) complex. uva.es The mechanism of transmetalation can vary depending on the nature of the nucleophile and the ligands on the palladium. uva.es For instance, in Suzuki-Miyaura coupling, the process often involves the formation of an arylpalladium(II) hydroxo or alkoxo complex, which then undergoes transmetalation with the organoboron species. In Stille coupling, the organotin reagent directly transfers its organic group to the palladium. libretexts.org The bulky P(t-Bu)3 ligand, by favoring a monoligated palladium center, can create a more open coordination sphere, potentially facilitating the approach of the transmetalating agent.
Reductive Elimination: Factors Favoring Product Release
Reductive elimination is a critical step in the catalytic cycle, leading to the formation of the desired product and regeneration of the active Pd(0) species. wikipedia.orgnumberanalytics.com The rate and efficiency of this process are influenced by several key factors, particularly the steric and electronic properties of the ligands bound to the palladium center.
For this compound, the bulky P(t-Bu)3 ligand plays a pivotal role in promoting reductive elimination. nih.gov Its large cone angle creates significant steric hindrance around the palladium atom, which favors the formation of lower-coordinate, more reactive intermediates. nih.gov This steric pressure facilitates the reductive elimination step, where two ligands couple and detach from the metal center, thereby releasing the final product. wikipedia.orgnih.gov
Studies have shown that three-coordinate palladium complexes, which are favored by bulky ligands like P(t-Bu)3, undergo reductive elimination much more readily than their four-coordinate counterparts. nih.gov For instance, a three-coordinate arylpalladium amido complex bearing the P(t-Bu)3 ligand undergoes reductive elimination at a significantly lower temperature and with a much shorter half-life compared to a four-coordinate complex with a less bulky ligand. nih.gov This highlights the profound impact of ligand sterics on the final, product-forming step of the catalytic cycle.
The electron-donating nature of the P(t-Bu)3 ligand also contributes to facile reductive elimination. nih.gov By increasing the electron density on the palladium center, the ligand promotes the transfer of electrons from the metal to the antibonding orbitals of the groups being eliminated, thereby weakening their bonds to the metal and facilitating their coupling. nih.gov
Identification and Characterization of Catalytically Relevant Intermediates
The catalytic cycle of this compound involves a series of well-defined intermediates. The precatalyst itself is a stable Pd(II) complex that, upon activation, generates the active Pd(0) species, L1Pd(0), where L represents the P(t-Bu)3 ligand. sigmaaldrich.comnih.gov
Investigations into Off-Cycle Species and Their Impact on Catalysis (e.g., cyclometalated complexes)
Off-cycle species are complexes that are formed during the catalytic reaction but are not part of the productive catalytic cycle. mit.edu These species can sequester the active catalyst, leading to decreased reaction rates and lower yields. mit.edu The formation of off-cycle species is often a result of side reactions involving the catalyst, ligands, or substrates.
One common type of off-cycle species in palladium catalysis is the formation of cyclometalated complexes. chemrxiv.org These can arise from the intramolecular activation of a C-H bond within a ligand, leading to a stable, five-membered palladacycle. While the this compound precatalyst itself is a palladacycle, the formation of other, non-productive cyclometalated species during the reaction can be detrimental. chemrxiv.org
Another potential off-cycle pathway involves the displacement of the phosphine (B1218219) ligand by other components in the reaction mixture, such as primary amines or N-heterocycles. mit.edu This can lead to the formation of catalytically dormant or inactive palladium complexes. mit.edu Understanding the formation and reactivity of these off-cycle species is essential for designing more robust and efficient catalytic systems. Strategies to minimize the formation of such species include modifying the ligand structure to increase its stability and steric bulk. mit.edu
Regioselectivity and Stereoselectivity in this compound-Catalyzed Reactions
The ability to control the regioselectivity and stereoselectivity of a reaction is a hallmark of a powerful synthetic method. In reactions catalyzed by this compound, the P(t-Bu)3 ligand exerts a significant influence on the selectivity of the transformation. nih.govresearchgate.net
Ligand-Induced Selectivity Control
The steric and electronic properties of the P(t-Bu)3 ligand are key determinants of selectivity. nih.govresearchgate.net The large steric footprint of the ligand can direct incoming substrates to a specific position on the palladium center, thereby controlling the regioselectivity of the reaction. nih.gov For example, in the arylation of thiophenes, changing the phosphine ligand from the less bulky PPh3 to the more sterically demanding P(t-Bu)3 can dramatically alter the ratio of regioisomeric products. unirioja.es
Similarly, the electron-donating ability of the P(t-Bu)3 ligand can influence the electronic environment at the metal center, which in turn can affect the selectivity of bond formation. nih.gov The combination of steric bulk and electron richness makes P(t-Bu)3 a "privileged" ligand for achieving high selectivity in a variety of cross-coupling reactions. nih.gov
Table 1: Effect of Phosphine Ligand on Regioselectivity in Aryne Annulation
| Entry | Ligand | Regioisomeric Ratio (A:B) | Yield (%) |
|---|---|---|---|
| 1 | P(t-Bu)3 | 77:23 | 62 |
| 2 | None | 65:35 | 39 |
| 3 | dppm | 64:36 | 44 |
| 4 | PHOX (L1) | - | Poor |
Data sourced from a study on ligand-induced regioselectivity. nih.gov
Mechanistic Rationale for Observed Selectivity Patterns
The observed selectivity in this compound-catalyzed reactions can be rationalized by considering the transition state geometries of the key elementary steps, such as oxidative addition and reductive elimination. The steric interactions between the bulky P(t-Bu)3 ligand and the substrates in the transition state can create a significant energy difference between competing reaction pathways, leading to the preferential formation of one regioisomer or stereoisomer over another. researchgate.net
Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanistic basis for ligand-induced selectivity. nih.gov These studies can provide detailed information about the structures and energies of transition states, allowing for a quantitative understanding of how the ligand influences the reaction outcome. For instance, Charton analysis, which correlates reaction rates or equilibria with steric parameters, has been used to demonstrate the significant impact of the P(t-Bu)3 ligand's steric profile on regioselectivity in aryne annulation reactions. researchgate.net The analysis revealed a much higher sensitivity to steric effects for the P(t-Bu)3 system compared to a system with a more symmetric ligand, indicating that the unsymmetrical environment created by P(t-Bu)3 plays a crucial role in dictating the regiochemical outcome. researchgate.net
Ligand Electronic and Steric Effects in P T Bu 3pdg4 Systems
Electronic Properties of Tri-tert-butylphosphine (B79228)
The high electron-donating ability of P(t-Bu)3 has a profound effect on key elementary steps in palladium-catalyzed cross-coupling cycles. chemimpex.com By making the palladium center more electron-rich, the ligand facilitates the oxidative addition of electrophiles, such as aryl halides, to the Pd(0) center. reddit.com Furthermore, the basicity of the phosphine (B1218219) ligand, which is related to its electron-donating capacity, is also thought to accelerate the rate-determining reductive elimination step in certain reactions, such as diaryl ether synthesis. acs.org This dual enhancement of both oxidative addition and reductive elimination showcases the ligand's unique electronic influence on the catalytic process. uwindsor.ca
| Electronic Property | Effect on Palladium Center | Consequence for Catalytic Cycle | Source Citation |
|---|---|---|---|
| Strong σ-donor / Highly electron-rich | Increases electron density and nucleophilicity | Lowers the activation energy for oxidative addition | nih.gov |
| High Basicity | Enhances electron density | Can increase the rate of reductive elimination | acs.org |
| Overall Electron-Richness | Favors formation of reactive intermediates | Promotes both oxidative addition and reductive elimination steps | uwindsor.ca |
The oxidative addition of an aryl halide to a Pd(0) complex is frequently the rate-limiting step in cross-coupling reactions, especially when using less reactive substrates like aryl chlorides. uwindsor.ca The strong electron-donating nature of P(t-Bu)3 is crucial for overcoming the high activation barrier associated with this step. nih.govdakenchem.com By increasing the nucleophilicity of the Pd(0) center, P(t-Bu)3 accelerates the rate of oxidative addition, enabling reactions to proceed under milder conditions and with a broader range of substrates. nih.govnih.gov
Mechanistic studies have revealed that the active species undergoing oxidative addition is often a coordinatively unsaturated, monoligated palladium complex, [Pd(P(t-Bu)3)]. uwindsor.canih.gov The electron-rich nature of P(t-Bu)3 is vital for the high reactivity of this monoligated intermediate, allowing it to readily activate even the strong C-Cl bonds of unactivated aryl chlorides. nih.govuwindsor.ca Computational studies corroborate these findings, indicating a general preference for electron-donating spectator ligands to facilitate the oxidative addition step in palladium catalysis. rsc.org
Electron-Donating Capacity and its Influence on Palladium Reactivity
Steric Properties of Tri-tert-butylphosphine
The tri-tert-butylphosphine ligand is characterized by its exceptional steric bulk, which is often quantified by a large Tolman cone angle (ca. 182°). nih.govacs.org This steric hindrance plays a pivotal role in the final step of the catalytic cycle: reductive elimination. The bulky tert-butyl groups create significant steric congestion around the palladium center. numberanalytics.com This crowding destabilizes the Pd(II) intermediate, thereby promoting the reductive elimination of the final product and regenerating the active Pd(0) catalyst. numberanalytics.comrsc.org
The significant steric demand of P(t-Bu)3 heavily influences the coordination number of the palladium complexes it forms. nih.gov Unlike less bulky phosphines such as triphenylphosphine (B44618), which can form stable four-coordinate L4Pd(0) complexes, the steric hindrance of P(t-Bu)3 favors the formation of lower-coordinate, coordinatively unsaturated species. nih.govresearchgate.net Typically, P(t-Bu)3 forms a two-coordinate L2Pd(0) complex, [Pd(P(t-Bu)3)2], which is often the catalyst's resting state. nih.govmit.edu
Crucially, this L2Pd(0) complex can readily dissociate a ligand to generate the highly reactive monoligated "L1Pd(0)" species, [Pd(P(t-Bu)3)]. nih.govuwindsor.caacs.org This dissociation is a direct consequence of the ligand's steric bulk and is essential for catalytic activity, as the monoligated species is often the true catalyst that enters the catalytic cycle. mit.edunih.govacs.org Kinetic studies have shown that for challenging substrates, the reaction rate is inversely dependent on the concentration of free P(t-Bu)3 ligand, confirming that a monoligated species is involved in the rate-determining step. nih.gov
| Steric Property | Effect on Palladium Complex | Consequence for Catalytic Cycle | Source Citation |
|---|---|---|---|
| Large Cone Angle / Bulkiness | Creates steric congestion around the metal center | Facilitates and accelerates the reductive elimination step | nih.govnumberanalytics.comrsc.org |
| High Steric Demand | Favors low coordination numbers (e.g., L2Pd(0), L1Pd(0)) | Promotes facile ligand dissociation to form highly reactive, monoligated catalytic species | nih.govnih.govacs.orgnih.gov |
Role of Bulky tert-Butyl Groups in Facilitating Reductive Elimination
Interplay of Electronic and Steric Factors in the "G4" Design
The exceptional performance of the P(t-Bu)3PdG4 catalyst system stems from the synergistic interplay of the electronic and steric properties of the P(t-Bu)3 ligand. nih.govuwindsor.ca Neither effect in isolation is sufficient to explain its broad utility. For example, the ligand P(o-Tol)3 has a larger cone angle than P(t-Bu)3 but is less effective in promoting the coupling of aryl chlorides, highlighting that steric bulk alone is not the sole determinant of catalytic efficacy. nih.gov It is the powerful combination of the ligand's high electron density and its significant steric hindrance that makes it so effective. dakenchem.com
The G4 precatalyst design capitalizes on this unique ligand profile. msesupplies.com The electron-rich nature of P(t-Bu)3 activates the palladium center, lowering the barrier for the often rate-limiting oxidative addition step. nih.gov Simultaneously, its steric bulk facilitates the dissociation of the precatalyst to the active monoligated species and subsequently promotes the final, turnover-limiting reductive elimination step. nih.govacs.org This harmonious cooperation allows the this compound system to efficiently catalyze a vast range of cross-coupling reactions with high activity and broad substrate scope. msesupplies.com
Comparison of P(t-Bu)3 with Other Phosphine and N-Heterocyclic Carbene Ligands
The catalytic efficacy of palladium complexes is profoundly influenced by the characteristics of the ligands coordinated to the metal center. numberanalytics.com The ligand tri(tert-butyl)phosphine (P(t-Bu)3), a key component of the this compound precatalyst, is a monodentate phosphine renowned for its potent electronic and steric properties. tcichemicals.comlibretexts.org These properties are often best understood through comparison with other widely used ligand classes, primarily other phosphines and N-heterocyclic carbenes (NHCs).
The performance of a palladium catalyst is dictated by the ligand's ability to modulate the electronic and steric environment of the metal atom, which in turn affects the kinetics of critical steps in the catalytic cycle, such as oxidative addition and reductive elimination. numberanalytics.comtcichemicals.com
The P(t-Bu)3 ligand is distinguished by its strong electron-donating nature and its substantial steric bulk. tcichemicals.comlibretexts.org Generally, phosphine ligands with high electron density enhance the reactivity of the metal center towards oxidative addition. tcichemicals.com This is particularly crucial for challenging cross-coupling reactions involving less reactive substrates, such as aryl chlorides, where the strong C-Cl bond must be broken. tcichemicals.comnih.gov The use of electron-rich, bulky trialkylphosphines like P(t-Bu)3 has been shown to be highly effective for such transformations. tcichemicals.comsigmaaldrich.com Concurrently, the steric bulk of the ligand is known to improve the rate of reductive elimination, the final product-forming step of the catalytic cycle. tcichemicals.comnih.gov The large size of P(t-Bu)3 is thought to favor the formation of lower-coordination palladium species, which are often more active in reductive elimination. nih.gov
In comparison, other phosphine ligands exhibit different combinations of these effects. For instance, tri(phenyl)phosphine (PPh3), while historically significant, is less electron-donating and considerably less bulky than P(t-Bu)3. sigmaaldrich.comnumberanalytics.com Consequently, catalysts derived from PPh3 are often less effective for the activation of aryl chlorides. nih.gov Tri(cyclohexyl)phosphine (PCy3) is also a bulky and electron-donating ligand, but P(t-Bu)3 is generally considered to be among the most effective in this class for many challenging coupling reactions. numberanalytics.com
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and are often compared to phosphines. numberanalytics.comacademie-sciences.fr NHCs are typically very strong σ-donors, often exceeding the electron-donating ability of many phosphines, including P(t-Bu)3. nih.govresearchgate.net This strong donation facilitates oxidative addition. nih.gov Mechanistic studies directly comparing catalysts derived from P(t-Bu)3 with those from NHC ligands (like PEPPSI-IPr) and bidentate phosphines (like XantPhos) in C-N cross-coupling reactions have revealed significant differences in catalytic behavior, highlighting that the choice between a monodentate phosphine and an NHC can drastically affect the reaction pathway and efficiency. nih.gov While both P(t-Bu)3 and certain NHCs can form highly active catalysts, the subtle interplay of their electronic and steric profiles can lead to different substrate scopes and reaction efficiencies under specific conditions. acs.org
To quantify and compare the electronic and steric properties of ligands like P(t-Bu)3, chemists often use established metrics, most notably the Tolman electronic parameter (TEP) and the Tolman cone angle (θ). libretexts.orgdalalinstitute.com
The Tolman electronic parameter (TEP) is an experimental measure of a ligand's electron-donating or -withdrawing ability. wikipedia.org It is determined using infrared spectroscopy to measure the C-O stretching frequency (ν(CO)) of a standard [LNi(CO)3] complex. dalalinstitute.comwikipedia.org A lower stretching frequency indicates a more electron-donating ligand, as the ligand increases electron density on the metal, which in turn engages in greater π-backbonding with the CO ligands, weakening the C-O bond. wikipedia.org P(t-Bu)3 exhibits one of the lowest TEP values among common phosphines at 2056.1 cm⁻¹, establishing it as one of the most strongly electron-donating phosphine ligands. dalalinstitute.comwikipedia.orgweebly.com
The Tolman cone angle (θ) provides a quantitative measure of a ligand's steric bulk. libretexts.orgdalalinstitute.com It is defined as the apex angle of a cone centered 2.28 Å from the phosphorus atom that encompasses the van der Waals radii of the ligand's substituents. libretexts.org P(t-Bu)3 has a large cone angle of 182°, placing it in the category of extremely bulky ligands. libretexts.org
The combination of a very low TEP and a very large cone angle for P(t-Bu)3 is a primary reason for the high reactivity of the catalysts it forms, such as those generated from the this compound precatalyst. libretexts.org This unique stereoelectronic profile is highly effective for promoting both the oxidative addition of challenging substrates and the subsequent reductive elimination to form the desired product. tcichemicals.com
The table below compares the quantitative parameters for P(t-Bu)3 with those of other representative phosphine and NHC ligands.
| Ligand | Type | Tolman Electronic Parameter (TEP, cm⁻¹) | Tolman Cone Angle (θ, °) |
|---|---|---|---|
| P(t-Bu)3 | Alkylphosphine | 2056.1 wikipedia.org | 182 libretexts.org |
| PCy3 | Alkylphosphine | 2056.4 nih.gov | 170 |
| PPh3 | Arylphosphine | 2068.9 wikipedia.org | 145 |
| IMes | NHC | 2050.7 nih.gov | Not typically measured via Tolman method |
| IPr | NHC | 2051.5 nih.gov | Not typically measured via Tolman method |
| P(o-tol)3 | Arylphosphine | 2066.7 (Calculated) | 194 |
Note: Cone angles for NHCs are not typically defined using the Tolman method; other steric parameters like percent buried volume (%Vbur) are often used instead.
Computational and Theoretical Investigations of P T Bu 3pdg4 Reactivity
Application of Density Functional Theory (DFT) to Catalytic Cycles
DFT has emerged as a powerful tool for mapping the mechanisms of complex catalytic processes, including those facilitated by P(t-Bu)₃-ligated palladium systems. nih.govresearchgate.net These computational studies allow for a detailed examination of the elementary steps that constitute the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—by calculating the energies of reactants, products, intermediates, and transition states. nih.govwhiterose.ac.uk
For catalysts involving the bulky P(t-Bu)₃ ligand, DFT studies have been pivotal in demonstrating that the catalytic cycle often proceeds through low-coordination palladium species. nih.gov The steric bulk of the P(t-Bu)₃ ligand disfavors the formation of bis-ligated complexes during the key oxidative addition step. Instead, a highly reactive, coordinatively unsaturated 12-electron monoligated species, [Pd(0)(P(t-Bu)₃)], is identified as the key active catalyst that readily engages the substrate. nih.gov
DFT calculations have shown that for bulky ligands like P(t-Bu)₃, the oxidative addition of an aryl halide (ArX) to the 12-electron [Pd(P(t-Bu)₃)] species has a significantly lower activation energy barrier compared to the pathway involving a 14-electron bis-ligated [Pd(P(t-Bu)₃)₂] complex. nih.gov In fact, for many substrates, a stable transition state for the bis-ligated pathway does not appear to exist, reinforcing the preference for a monoligated mechanism. nih.gov By quantifying the activation free energies (ΔG‡) for each elementary step, researchers can construct a comprehensive energy landscape of the entire catalytic process.
Table 1: Illustrative DFT-Calculated Activation Free Energies (ΔG‡) for Oxidative Addition This table presents representative activation barriers for the oxidative addition of chlorobenzene (B131634) to different palladium species, illustrating the impact of ligand bulk on the reaction pathway. The values are based on findings from various computational studies.
| Reacting Pd Species | Ligand(s) | Calculated ΔG‡ (kcal/mol) | Pathway | Reference |
| [Pd(L)] | PPh₃ | ~18-20 | Monoligated (12-electron) | nih.gov |
| [Pd(L)₂] | PPh₃ | ~25-28 | Bis-ligated (14-electron) | nih.gov |
| [Pd(L)] | P(t-Bu)₃ | ~15-17 | Monoligated (12-electron) | nih.gov |
| [Pd(L)₂] | P(t-Bu)₃ | Transition state not found | Bis-ligated (14-electron) | nih.gov |
Note: Values are approximate and serve for comparative purposes.
Beyond energetics, DFT calculations provide detailed geometric information about the transient species that populate the catalytic cycle. This includes the precise three-dimensional structures of fleeting transition states and reactive intermediates, which are often impossible to isolate and characterize experimentally.
In the context of P(t-Bu)₃-palladium catalysis, theoretical studies have successfully characterized the key intermediates. Following the activation of the G4 precatalyst, the active [Pd(P(t-Bu)₃)] species reacts with an aryl halide. The resulting oxidative addition product is a monomeric, T-shaped arylpalladium(II) halide complex, [LPd(Ar)X]. nih.gov Computational models have further revealed that this intermediate can be stabilized by a weak agostic interaction, where a C-H bond from one of the tert-butyl groups of the phosphine (B1218219) ligand interacts with the vacant fourth coordination site on the palladium center. nih.govberkeley.edu These findings from theoretical studies have been corroborated by spectroscopic and X-ray diffraction data on related, isolable complexes. berkeley.edu
Calculation of Reaction Energy Profiles
Modeling of Ligand-Metal Interactions in P(t-Bu)₃PdG4
The remarkable performance of the P(t-Bu)₃PdG4 system is inextricably linked to the specific nature of the interaction between the P(t-Bu)₃ ligand and the palladium atom. numberanalytics.com Computational modeling provides a framework for dissecting these interactions into their steric and electronic components. ambermd.org
The P(t-Bu)₃ ligand is characterized by two defining features: its immense steric bulk and its strong electron-donating capacity. nih.gov The steric size is quantified by the Tolman cone angle, which for P(t-Bu)₃ is approximately 182°, one of the largest among common phosphine ligands. umb.edu This bulkiness promotes the formation of coordinatively unsaturated, low-coordinate palladium complexes that are highly reactive. libretexts.org
Electronically, P(t-Bu)₃ is a powerful sigma (σ) donor. libretexts.org This property increases the electron density on the palladium center, which in turn facilitates the oxidative addition step—often the rate-limiting step in cross-coupling, particularly with less reactive substrates like aryl chlorides. nih.gov Molecular orbital theory analysis shows a strong interaction between the phosphorus lone pair and empty d-orbitals on the palladium. libretexts.org While phosphines can also act as π-acceptors via interaction with P-C σ* orbitals, for electron-rich alkylphosphines like P(t-Bu)₃, the σ-donor character is overwhelmingly dominant. umb.edu
Table 2: Comparison of Steric and Electronic Properties of Common Phosphine Ligands
| Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν) cm⁻¹ | Key Characteristics |
| PPh₃ | 145° | 2068.9 | Moderately bulky, less donating |
| PCy₃ | 170° | 2061.7 | Bulky, strong donor |
| P(t-Bu)₃ | 182° | 2056.1 | Extremely bulky, very strong donor |
Source: Data compiled from established chemical literature. nih.govumb.edu
Understanding Electronic Structure and Bonding in the P(t-Bu)₃PdG4 Precatalyst and Active Species
The P(t-Bu)₃PdG4 complex is a stable Pd(II) precatalyst designed for convenient handling and storage. sigmaaldrich.commsesupplies.com Its structure features a palladium atom bonded to the P(t-Bu)₃ ligand, a methanesulfonato group, and a C,N-chelating [2'-(methylamino)-2-biphenylyl] ligand. sigmaaldrich.com The true catalyst is generated in situ upon activation, which involves the reductive elimination of the biphenyl (B1667301) scaffold to produce the highly reactive Pd(0) species. sigmaaldrich.com
Computational studies confirm that the active catalyst is the monoligated, 12-electron complex, [Pd(P(t-Bu)₃)]. nih.gov The electronic structure of this species is key to its function. The palladium(0) center is electron-rich and coordinatively unsaturated. The strong σ-donation from the P(t-Bu)₃ ligand significantly raises the energy of the palladium d-orbitals, making the metal center highly nucleophilic and prone to oxidative addition. libretexts.org
The bonding in the precatalyst itself is a complex interplay of covalent and dative bonds that ensure its stability. Upon activation, the breaking of the Pd-C and Pd-N bonds and the formation of the active Pd(0) species creates a catalyst poised for high turnover rates. The G4 design, with its methylated amino group, enhances the solubility and stability of the precatalyst compared to earlier generations, while ensuring the clean and efficient generation of the active species under catalytic conditions. sigmaaldrich.com
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| P(t-Bu)₃PdG4 | (Methanesulfonatato-κO)[2′-(methylamino-κN)-2-biphenylyl-κC2][tris(1,1-dimethylethyl)phosphine]palladium(II) |
| P(t-Bu)₃ | Tri-tert-butylphosphine (B79228) |
| PPh₃ | Triphenylphosphine (B44618) |
| PCy₃ | Tricyclohexylphosphine |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |
| THF | Tetrahydrofuran |
| ArX | Aryl halide |
| C-OTf | Carbon-trifluoromethanesulfonate bond |
Future Directions and Emerging Research in P T Bu 3pdg4 Catalysis
Development of Next-Generation P(t-Bu)3-Based Palladium Catalysts
These next-generation catalysts are designed to overcome the limitations of their predecessors. For example, while early P(t-Bu)3-based systems were highly active, they could also be sensitive to air and moisture. nih.gov The development of precatalysts like P(t-Bu)3PdG4 has already addressed this by providing a bench-stable solid that is easy to handle. sigmaaldrich.comsigmaaldrich.com Future iterations aim to further refine these properties, potentially through modification of the biphenyl (B1667301) scaffold or the ancillary ligands to fine-tune the catalyst's electronic and steric properties. The goal is to create catalysts that are not only highly reactive for a wider range of substrates but also more user-friendly and cost-effective for large-scale synthesis.
| Catalyst Generation | Key Features | Advantages |
| First Generation | In situ combination of a Pd source (e.g., Pd2(dba)3) and P(t-Bu)3. | Demonstrated the utility of the bulky, electron-rich phosphine (B1218219) ligand. scispace.com |
| Second Generation (G2) | Well-defined precatalysts with a biphenyl-based ligand. | Improved air-stability and consistent generation of the active catalyst. sigmaaldrich.com |
| Fourth Generation (G4) | Buchwald palladium precatalyst with enhanced stability. sigmaaldrich.com | Air, moisture, and thermally stable; soluble in common organic solvents. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Next-Generation (e.g., Pd(I) dimers) | Dinuclear palladium complexes. | Can be designed for high stability and tailored reactivity in specific transformations. nih.gov |
Catalyst Immobilization and Heterogenization Strategies
A key objective in sustainable chemistry is the recovery and reuse of expensive and potentially toxic heavy metal catalysts. For palladium catalysts like this compound, immobilization onto solid supports is a promising strategy to achieve this. Heterogenization involves anchoring the homogeneous catalyst to an insoluble material, which can be easily separated from the reaction mixture by simple filtration. This not only facilitates catalyst recycling but also minimizes palladium contamination in the final product, a critical consideration in pharmaceutical manufacturing.
Various materials are being explored as supports, including polymers, silica, and magnetic nanoparticles. The challenge lies in designing an immobilization strategy that does not compromise the catalyst's high reactivity. The linker used to attach the catalyst to the support must be robust enough to prevent leaching but also flexible enough to allow the catalytic center to function effectively. Research in this area is focused on developing novel support materials and tethering techniques that maintain the delicate balance between stability and activity. Successful heterogenization of P(t-Bu)3-based catalysts will be a significant step towards greener and more economical chemical processes.
Application of this compound in Flow Chemistry and Continuous Processing
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. mt.comseqens.com The integration of potent catalysts like this compound into continuous flow systems is a rapidly growing area of research. acs.orgcontractpharma.com This combination allows for the efficient synthesis of complex molecules with precise control over reaction parameters. mt.com
In a flow setup, the catalyst can be used in a homogeneous fashion, where it is mixed with the reactant streams, or in a heterogeneous packed-bed reactor. The latter approach is particularly attractive as it combines the benefits of flow processing with catalyst recoverability. contractpharma.com Palladium catalysts based on the P(t-Bu)3 ligand have been successfully employed in flow systems for various cross-coupling reactions. acs.orgunimi.it The high reactivity of these catalysts can lead to very short residence times, increasing the throughput of the system. seqens.com Future work will likely focus on optimizing reactor design and reaction conditions to fully exploit the potential of this compound in large-scale, automated manufacturing processes.
| Parameter | Batch Reaction | Flow Reaction |
| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Enhanced safety due to small reaction volumes and superior heat exchange. mt.com |
| Control | Less precise control over temperature, mixing, and reaction time. | Precise control over reaction parameters, leading to better reproducibility. mt.com |
| Scalability | Scaling up can be challenging and may require significant process redevelopment. | Easier to scale up by running the system for longer or by parallelizing reactors. |
| Catalyst Use | Catalyst recovery can be difficult in homogeneous systems. | Allows for the use of packed-bed reactors for easy catalyst separation and reuse. contractpharma.com |
Exploration of New Substrate Classes and Challenging Bond Formations
The P(t-Bu)3 ligand has been instrumental in expanding the scope of palladium-catalyzed cross-coupling to include previously unreactive substrates. nih.govnih.gov One of the major breakthroughs was the ability to activate aryl chlorides, which are significantly less expensive and more readily available than the corresponding bromides and iodides. mit.edu Research continues to push the boundaries by targeting even more challenging bond formations. This includes the coupling of sterically hindered substrates to form tetra-ortho-substituted biaryls, a difficult transformation due to severe steric clash. nih.gov
Furthermore, efforts are being made to develop P(t-Bu)3-based catalytic systems for the activation of other traditionally inert bonds, such as C-H and C-O bonds. Direct C-H arylation, for example, represents a highly atom-economical approach to constructing C-C bonds, as it avoids the need for pre-functionalized starting materials. The unique electronic and steric properties of the P(t-Bu)3 ligand make it a promising candidate for developing catalysts that can selectively cleave and functionalize these strong bonds. The successful application of this compound and related catalysts in these areas would open up new avenues for synthetic chemistry.
Integration with Advanced Synthetic Methodologies and Automation
The demand for rapid synthesis and screening of new chemical entities, particularly in the pharmaceutical industry, has driven the development of automated synthesis platforms. jocpr.comnih.gov These systems can perform a large number of reactions in parallel, accelerating the discovery of new molecules with desired properties. wikipedia.org The robustness and broad applicability of this compound make it an ideal catalyst for integration into these automated workflows. jocpr.com Its stability and reliability ensure consistent results across multiple reactions, which is crucial for high-throughput screening.
The combination of this compound with automated synthesis and flow chemistry creates a powerful toolkit for modern organic synthesis. nih.govresearchgate.net For example, a flow system can be used to generate a library of building blocks, which are then used in a parallel synthesizer to create a diverse set of final compounds. This integrated approach allows for the rapid exploration of chemical space and the optimization of reaction conditions. As automation and robotics become more prevalent in the laboratory, the demand for well-behaved and versatile catalysts like this compound will continue to grow.
Sustainability Aspects in this compound Catalysis Research
Green chemistry principles are increasingly influencing the design of new catalytic processes. For this compound catalysis, research is addressing sustainability from multiple angles. As mentioned, catalyst immobilization and flow chemistry contribute to reducing waste and improving resource efficiency. seqens.comcontractpharma.com Another key area is the use of more environmentally benign solvents. While many cross-coupling reactions are performed in organic solvents, there is a growing interest in using water or other green solvents. The development of water-soluble P(t-Bu)3-based catalysts could significantly reduce the environmental impact of these reactions.
Q & A
Q. What is the structural and functional role of P(t-Bu)3 in PdG4-catalyzed reactions?
P(t-Bu)3 acts as a sterically bulky, electron-rich ligand that stabilizes palladium intermediates during cross-coupling reactions (e.g., Heck-Mizoroki or Suzuki-Miyaura). Its tert-butyl groups enhance catalytic efficiency by reducing unwanted side reactions like β-hydride elimination. For example, in Heck-Mizoroki reactions, P(t-Bu)3 enables chloroarenes to couple with alkenes at room temperature without requiring copper additives . To validate this role, researchers should compare catalytic turnover numbers (TONs) with and without P(t-Bu)3 under identical conditions.
Q. How can researchers synthesize and characterize P(t-Bu)3PdG4?
Synthesis typically involves reacting Pd precursors (e.g., Pd(OAc)2) with P(t-Bu)3 in anhydrous conditions. Characterization requires:
- X-ray crystallography to confirm molecular geometry (bond angles, coordination mode).
- NMR spectroscopy (e.g., <sup>31</sup>P NMR to verify ligand binding).
- Mass spectrometry for molecular weight validation. Ensure ligand purity, as impurities like oxidized phosphines can skew catalytic performance .
Advanced Research Questions
Q. How should researchers design experiments to probe the mechanistic pathway of this compound-mediated catalysis?
Use a combination of kinetic studies (e.g., variable-temperature NMR to track intermediate formation) and isotopic labeling (e.g., deuterated substrates to identify rate-determining steps). For example, monitor oxidative addition rates of aryl halides using UV-Vis spectroscopy. Additionally, DFT calculations can model transition states to predict regioselectivity. Cross-reference experimental data with computational results to validate mechanisms .
Q. How can contradictions in reported catalytic activity data be resolved?
Discrepancies often arise from:
- Ligand-to-metal ratios : Excess P(t-Bu)3 may inhibit catalysis by over-stabilizing Pd(0).
- Solvent effects : Polar aprotic solvents (e.g., DMF) vs. non-polar solvents (toluene) alter reaction kinetics.
- Substrate scope limitations : Electron-deficient aryl halides may react faster than electron-rich ones. Address these by replicating studies under strictly controlled conditions (e.g., glovebox for oxygen-sensitive reactions) and reporting detailed experimental protocols .
Q. What strategies optimize ligand design for this compound in challenging substrates (e.g., sterically hindered aryl chlorides)?
Modify ligand steric/electronic properties using:
Q. How can computational methods complement experimental studies of this compound?
- Molecular dynamics simulations : Predict ligand dissociation rates under thermal stress.
- Docking studies : Model substrate binding in chiral environments for asymmetric catalysis. Validate models with experimental kinetic isotope effects (KIEs) and Hammett plots .
Methodological Considerations
What frameworks ensure rigorous formulation of research questions for this compound studies?
Apply the PICO framework :
- Population : PdG4 complexes.
- Intervention : Ligand modification (e.g., P(t-Bu)3 vs. PPh3).
- Comparison : Catalytic efficiency under varying conditions.
- Outcome : TONs, selectivity, or reaction scope. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .
Q. How should researchers handle data reproducibility issues in ligand-driven catalysis?
- Standardize ligand synthesis : Report detailed purification steps (e.g., sublimation for P(t-Bu)3).
- Benchmark against known systems : Compare results with literature precedents like Buchwald-Hartwig amination.
- Open-data practices : Share raw NMR spectra and crystallographic data in repositories .
Interdisciplinary Applications
Q. How can this compound be applied in materials science or medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
